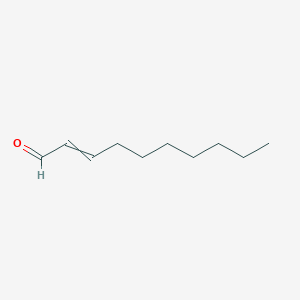

Dec-2-enal

Description

Structural Isomerism of Dec-2-enal: Current Understanding (E/Z Isomers)

The chemical structure of this compound features a carbon-carbon double bond at the second position (C2) of its ten-carbon chain. The spatial arrangement of substituents around this double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-dec-2-enal (the trans isomer) and (Z)-dec-2-enal (the cis isomer). wikipedia.org

The (E) isomer, commonly referred to as trans-2-Decenal, is the more stable and widely studied of the two. nih.govfragranceconservatory.com Its configuration places the main carbon chains on opposite sides of the double bond. This isomer is well-characterized by its powerful, waxy, and fatty aroma with nuances of orange, coriander, and fried chicken. chemicalbook.comfragranceconservatory.com The (Z) isomer is less common, and while its existence is known, detailed characterization in scholarly literature is less frequent. tugraz.atacs.org

The synthesis of these isomers is a key topic in organic chemistry research. Trans-2-Decenal can be synthesized through methods such as the reaction of octanal (B89490) with ethyl vinyl ether, followed by hydrolysis. wikipedia.org Specific synthetic routes have also been developed to produce the (Z)-isomer, often involving stereoselective reduction of a corresponding alkyne, such as dec-2-ynol, using catalysts like Lindlar's catalyst. acs.orgresearchgate.net

| Property | (E)-dec-2-enal (trans) | (Z)-dec-2-enal (cis) |

|---|---|---|

| Synonyms | trans-2-Decenal, (2E)-dec-2-enal | cis-2-Decenal, (2Z)-dec-2-enal |

| CAS Number | 3913-81-3 | Data not widely available |

| Molecular Formula | C₁₀H₁₈O | |

| Molar Mass | 154.25 g/mol wikipedia.org | |

| Boiling Point | 78-80 °C at 3 mm Hg chemicalbook.com | Data not widely available |

| Density | 0.841 g/mL at 25 °C chemicalbook.com | Data not widely available |

| Odor Profile | Waxy, fatty, orange, green, coriander, mushroom chemicalbook.com | Fatty, metallic tugraz.at |

This compound in the Context of Volatile Organic Compound Research

Volatile Organic Compounds (VOCs) are carbon-based chemicals that have a high vapor pressure at room temperature, causing them to be emitted as gases from solids or liquids. nih.gov Plants, in particular, release a wide array of VOCs for functions such as defense, pollination, and communication. nih.govnih.gov

This compound is classified as a fatty aldehyde and is a prominent VOC found in a diverse range of natural sources. foodb.ca Its presence has been documented in numerous fruits, vegetables, herbs, and animal products. wikipedia.org For instance, it is a key component of the essential oil of coriander and contributes to the characteristic scent of the brown marmorated stink bug, where it may act as an alarm pheromone. wikipedia.orgnih.gov In food science, the compound is studied as a significant contributor to both desirable aromas (e.g., in roasted meats and fruits) and potential off-flavors that can arise from lipid oxidation. chemicalbook.comtugraz.at Research has also explored its potential as a biomarker for the consumption of certain foods.

| Category | Source | Reference |

|---|---|---|

| Fruits | Bitter Orange Peel | wikipedia.orgchemicalbook.com |

| Blackberry | wikipedia.orgchemicalbook.com | |

| Kiwi | wikipedia.orgchemicalbook.com | |

| Lingonberry | chemicalbook.com | |

| Herbs & Spices | Coriander Leaf & Seed | wikipedia.orgchemicalbook.comfragranceconservatory.com |

| Ginger | wikipedia.orgchemicalbook.com | |

| Animal Products | Bacon & Pork Fat | chemicalbook.com |

| Roast Beef & Beef Fat | chemicalbook.com | |

| Butter | wikipedia.orgchemicalbook.com | |

| Vegetables | Carrot Root | chemicalbook.comfragranceconservatory.com |

| Mushroom | chemicalbook.com |

Review of Scholarly Contributions and Emerging Research Trajectories

Scholarly interest in this compound has evolved significantly over time. Initial research focused on identifying and characterizing it as a flavor and fragrance component in food and cosmetics. thegoodscentscompany.comthegoodscentscompany.com This foundational work established its sensory properties and natural distribution.

More recent research trajectories have expanded into several specialized areas:

Organic Synthesis: Trans-2-Decenal is recognized as an important intermediate and building block in organic synthesis. chemicalbook.comchemimpex.com Researchers are exploring its use in creating more complex molecules, with potential applications in the development of pharmaceuticals and agrochemicals, such as biopesticides. chemimpex.com

Chemical Ecology: The role of this compound as a semiochemical (a chemical involved in communication) is an active area of investigation. It functions as an alarm pheromone in certain insects and has been shown to possess nematicidal properties, suggesting its potential as a natural pesticide. chemicalbook.comnih.gov

Analytical Chemistry: The detection of trace amounts of this compound is crucial for quality control in food production and environmental monitoring. Studies have focused on developing sensitive analytical methods, such as headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), for its quantification in various matrices, including drinking water. chemicalbook.com

Materials Science: Emerging research is investigating the potential of trans-2-Decenal in the development of new materials, leveraging its reactivity for chemical transformations to create innovative products. chemimpex.com

Biochemistry: The formation of this compound through the autoxidation of polyunsaturated fatty acids is a well-documented pathway. tugraz.at This is relevant to understanding food spoilage and the development of off-odors in packaged goods. tugraz.at

Properties

IUPAC Name |

dec-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCJPPRCYDLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052065 | |

| Record name | 2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.846 | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3913-71-1 | |

| Record name | 2-Decenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Abundance and Biogenic Origins of Dec 2 Enal

Occurrence in the Plant Kingdom

Dec-2-enal is a known constituent in a variety of plant species, contributing to their characteristic aromas and potentially serving biological functions.

This compound as a Constituent of Plant Essential Oils (e.g., Coriandrum sativum L.)

A significant source of this compound is the essential oil derived from plants. Coriandrum sativum L., commonly known as coriander or cilantro, is particularly noted for containing this aldehyde. The leaves (cilantro) of C. sativum contain essential oil where (E)-dec-2-enal is identified as a major constituent, alongside compounds like (E)-dothis compound, decanol (B1663958), dodecanol, n-tetradecanol, and decanal (B1670006) nih.govresearchgate.net. The essential oil content in coriander leaves typically ranges between 0.1 and 0.29% nih.govresearchgate.net. Studies on different coriander cultivars have confirmed (E)-2-decenal, decanal, (E)-2-dodecenal, and (E)-2-tetradecenal as main components in their leaf essential oils nih.gov. In coriander seeds, while linalool (B1675412) is the main flavorant, the leaves' dominant flavorants are the aldehydes 2-decenal and 2-dodecenal wikipedia.org.

Other plants also contain this compound in their essential oils. For instance, the essential oil from the stems of Crassocephalum sp., an Ivorian species, contains (E)-dec-2-enal at a concentration of 8.01% phytojournal.com. It has also been reported in the essential oil of Ducrosia anethifolia, where it is among the major oxygen-containing constituents, including trans-2-dodecenal, decanal, and decanol ebi.ac.uk.

Distribution in Diverse Plant Species and Tissues

Beyond essential oils, this compound has been found in various tissues and products from a wide array of plant species. The LOTUS natural products occurrence database lists its presence in Vaccinium macrocarpon, Anthemis aciphylla, and Cynomorium songaricum, among others nih.govnih.gov. It has also been reported in Vaccinium vitis-idaea L. medchemexpress.com.

Research indicates the presence of this compound in common food plants such as blackberry fruit, ginger, grape seed, carrot root, potatoes, and olives chemicalbook.comfragranceconservatory.comthegoodscentscompany.comfoodb.ca. It has also been detected in nuts like roasted filberts and roasted peanuts chemicalbook.comfragranceconservatory.com.

Here is a table summarizing some plant sources of this compound:

| Plant Species | Common Name(s) | Tissue/Product | Notes | Source |

|---|---|---|---|---|

| Coriandrum sativum L. | Coriander, Cilantro | Leaves, Seeds | Major constituent in leaf essential oil | nih.govresearchgate.netnih.govwikipedia.orgthegoodscentscompany.com |

| Crassocephalum sp. | - | Stems | Constituent in essential oil (8.01%) | phytojournal.com |

| Ducrosia anethifolia | - | Herb | Major oxygen-containing constituent in EO | ebi.ac.uk |

| Vaccinium macrocarpon | Cranberry | - | Reported occurrence | nih.govnih.gov |

| Anthemis aciphylla | - | - | Reported occurrence | nih.govnih.gov |

| Cynomorium songaricum | - | - | Reported occurrence | nih.govnih.gov |

| Vaccinium vitis-idaea | Lingonberry | - | Reported occurrence, also in bilberries | chemicalbook.commedchemexpress.com |

| Rubus spp. | Blackberry | Fruit | Reported occurrence | chemicalbook.comthegoodscentscompany.comfoodb.ca |

| Zingiber officinale | Ginger | - | Reported occurrence | chemicalbook.comthegoodscentscompany.com |

| Vitis vinifera | Grape | Seed | Reported occurrence | thegoodscentscompany.com |

| Daucus carota ssp. sativus | Carrot | Root | Reported occurrence | chemicalbook.comfoodb.ca |

| Solanum tuberosum | Potato | - | Reported occurrence | chemicalbook.comfragranceconservatory.comfoodb.ca |

| Olea europaea | Olive | - | Reported occurrence | fragranceconservatory.com |

| Corylus spp. | Filbert | Roasted nuts | Reported occurrence | chemicalbook.com |

| Arachis hypogaea | Peanut | Roasted nuts | Reported occurrence | chemicalbook.comfragranceconservatory.com |

| Akebia trifoliata | - | - | Reported occurrence | np-mrd.org |

| Atractylodes macrocephala | - | - | Reported occurrence | np-mrd.org |

| Paeonia lactiflora | - | - | Reported occurrence | np-mrd.org |

| Polygonum minus | - | - | Reported occurrence | np-mrd.org |

Presence in Animal Biological Systems

This compound has also been identified in animal biological systems and products. It is reported to be found in animal food in trace quantities wikipedia.org. Specific animal-derived products where its occurrence has been reported include butter, bacon fat, roast beef, beef fat, heated beef fat, ham, heated pork fat, boiled chicken, and boiled mutton wikipedia.orgchemicalbook.com. It is also found in dairy products fragranceconservatory.com.

Furthermore, this compound plays a role in the chemical communication of certain insects. It is a component of the volatile secretions of stink bugs, including the European stink bug Graphosoma lineatum and the brown marmorated stink bug (Halyomorpha halys) medkoo.comnih.govbioscience.co.ukebi.ac.uk. In Graphosoma lineatum, (E)-dec-2-enal is a major component of the adult bug secretions nih.gov. In Halyomorpha halys, trans-2-decenal is identified as one of the major alarm aldehydes responsible for its scent ebi.ac.uk. (E)-4-oxothis compound is also a volatile secretion component of stink bugs medkoo.combioscience.co.uk. This compound is described as a pheromone that can be released by an organism when damaged, potentially warning other individuals of danger wikipedia.orgebi.ac.uk.

Environmental Detection and Sources in Natural Matrices

This compound's presence extends to various environmental matrices. It has been identified as one of the compounds contributing to taste and odor issues in drinking water chemicalbook.comebi.ac.uk. Studies have detected trans-2-decenal in water samples, including surface water, treatment process water, and tap water ebi.ac.uk. Analytical methods like headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry have been used for its determination in water chemicalbook.comebi.ac.uk. While some water treatment processes, such as sedimentation and filtration, can effectively decrease the concentration of trans-2-decenal, its presence can persist ebi.ac.uk.

This compound can also be formed during the heating of certain substances. It is one of the mutagenic compounds that forms part of oil fumes when oil is heated to its smoke point ebi.ac.uk.

Mechanistic Insights into Dec 2 Enal Formation and Biosynthesis

Non-Enzymatic Formation Mechanisms: Lipid Oxidation and Degradation

Dec-2-enal is a known product of the non-enzymatic oxidation and degradation of unsaturated fatty acids, particularly under conditions of autoxidation and thermal stress. mdpi.comdoi.orgcirad.fr

Autoxidation is a major non-enzymatic pathway for the formation of this compound. This process involves a free-radical chain reaction initiated by the interaction of unsaturated fatty acids with triplet oxygen. vscht.cznih.gov The primary products of autoxidation are lipid hydroperoxides. nih.govmdpi.comnih.gov These hydroperoxides are unstable and undergo further decomposition, including β-cleavage, to yield a variety of volatile secondary oxidation products, such as aldehydes, ketones, and alcohols. nih.govnih.govresearchgate.net Unsaturated fatty acids, particularly those with double bonds, are highly susceptible to autoxidation. nih.govmdpi.com this compound can be formed from the autoxidative degradation of fatty acids containing a double bond at an appropriate position, such as oleic acid. mdpi.comresearchgate.net The process involves the formation and subsequent breakdown of hydroperoxide intermediates. vscht.cz

Elevated temperatures significantly accelerate the rate of lipid oxidation, leading to the increased formation of volatile compounds like this compound. researchgate.netresearchgate.net Thermal oxidation is particularly relevant in food processing methods such as frying and heating. mdpi.comresearchgate.net During thermal oxidation, unsaturated fatty acids in lipid-containing matrices undergo degradation, yielding various aldehydes, including saturated and unsaturated ones. mdpi.comresearchgate.net Studies have shown that this compound is a characteristic carbonyl compound formed during the thermal oxidation of oleic-acid-rich oils. researchgate.net The formation of aldehydes during thermal oxidation can occur through different pathways, including the homolysis and β-scission of hydroperoxides formed at various positions on the fatty acid chain. researchgate.net

This compound can also arise from the further degradation and reactions of secondary and even tertiary lipid oxidation products. Secondary lipid oxidation products, such as hydroperoxides and certain aldehydes, are reactive and can undergo further transformations. nih.govresearchgate.net While some studies focus on the formation of tertiary products like methyl ketones from secondary aldehydes such as deca-2,4-dienal and oct-2-enal, it is also recognized that complex reaction networks exist during lipid oxidation, where one volatile compound can be a precursor for others. nih.govresearchgate.netmdpi.com Unsaturated fatty aldehydes themselves, like (E)-2-decenal, can undergo further oxidation reactions during heating, producing volatile compounds with shorter carbon chains through pathways involving peroxide, peroxyl radical, and alkoxy radical intermediates. researchgate.net This indicates that this compound, once formed as a secondary product, can potentially be involved in subsequent degradation or reaction pathways, although its formation from other secondary or tertiary products is less directly emphasized in the provided results compared to its formation as a secondary product from primary lipid oxidation.

Influence of Food Matrix Components on this compound Formation Kinetics

The formation kinetics of this compound in food matrices can be significantly influenced by the matrix composition and structure. Food matrix components can affect the release of aroma compounds by altering their partitioning between different phases (e.g., oil, water, headspace) researchgate.net. For instance, the fat content in emulsion-based products influences the rate of flavor release; nonpolar flavor molecules like this compound tend to have a sustained release from high-fat products, whereas low-fat products may exhibit a burst release profile researchgate.net. This is because a notable fraction of nonpolar flavor molecules are initially present in the aqueous phase in low-fat products researchgate.net. The complexity of the food matrix also influences the gas/matrix partition coefficients of aroma compounds based on their hydrophobicity researchgate.net.

Studies on thermal oxidation in beef models indicated that while phosphatidylcholine and triglyceride degradation contribute to the formation of various aroma compounds, the beef matrix itself may inhibit the formation of certain aldehydes, including decanal (B1670006) and (E,E)-2,4-decadienal researchgate.net. This suggests a potential inhibitory effect of the matrix on the formation of some lipid oxidation products, which could extend to this compound depending on the specific matrix and conditions.

Chemical and Chemoenzymatic Synthesis of this compound and Analogs

This compound and its analogs can be synthesized through various chemical and chemoenzymatic methods, offering control over yield and stereochemistry.

Conventional Organic Synthesis Approaches (e.g., Wittig-type chain elongation)

Conventional organic synthesis provides several routes for the preparation of this compound. One common method involves the aldol (B89426) condensation of octanal (B89490) with acetaldehyde, followed by dehydration, typically catalyzed by a base like sodium hydroxide (B78521) or potassium hydroxide benchchem.com. Another approach is the oxidation of the corresponding allylic alcohol, (Z)-2-decenol, using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or KMnO₄ in acetone (B3395972) benchchem.com. Isomerization of α,β-unsaturated aldehydes is also a reported synthetic route benchchem.com.

The Wittig reaction is a key conventional method for synthesizing alkenes and can be applied to the synthesis of this compound, allowing for precise control over the double bond stereochemistry benchchem.comijcmas.com. This reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde benchchem.comijcmas.com. The stereochemistry of the resulting alkene (E or Z) in a Wittig reaction is influenced by the stability of the ylide and the reaction conditions ijcmas.com. Non-stabilized ylides tend to favor the Z-isomer, while more stable ylides favor the E-isomer ijcmas.com. The Wittig reaction has been used in the synthesis of various unsaturated compounds, including those with skip-conjugated double bonds ijcmas.com. It has also been employed in the synthesis of epoxy-decenal analogs researchgate.net.

Another conventional approach involves reacting octanal with ethyl vinyl ether, followed by hydrolysis wikipedia.org.

Stereoselective and Organocatalytic Synthesis Methodologies (e.g., cyclopropanation of (E)-dec-2-enal)

Stereoselective synthesis methods are crucial for obtaining specific isomers of this compound and its derivatives. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering environmentally benign alternatives to traditional metal catalysis soton.ac.uk.

The organocatalytic cyclopropanation of (E)-dec-2-enal is an example of a stereoselective transformation involving this compound soton.ac.ukacs.orgsoton.ac.uked.govresearchgate.netacs.org. This reaction, often used as an undergraduate experiment, involves the reaction of (E)-dec-2-enal with a reagent like 2,4-dinitrobenzyl chloride, catalyzed by an organocatalyst such as α,α-diphenylprolinol trimethylsilyl (B98337) ester acs.orgsoton.ac.uk. Students perform this reaction and analyze the spectroscopic data (e.g., NMR) to determine the diastereoselectivity and assign the relative configuration of the cyclopropyl (B3062369) product soton.ac.ukacs.orgsoton.ac.ukresearchgate.netacs.org. This highlights the ability of organocatalysis to control the stereochemical outcome of reactions involving enals researchgate.net.

Stereoselective synthesis of this compound itself can involve controlling the geometry of the double bond during its formation, as seen in the Wittig reaction where conditions can be tuned for E or Z selectivity benchchem.comijcmas.com. In the synthesis of complex molecules containing this compound moieties, stereoselective steps are employed to establish the correct configuration at chiral centers or double bonds nih.govresearchgate.netrsc.org. For example, in the stereoselective synthesis of notoincisol A isomers, a nickel P-2 catalyst was used for the hydrogenation of dec-2-ynol to exclusively provide the Z alkene in a quantitative manner nih.govresearchgate.net. Lipase-mediated kinetic resolution has also been explored for the stereochemical discrimination of racemic synthons in the synthesis of related compounds nih.govresearchgate.net.

Enzymatic and Biocatalytic Transformations towards this compound

Enzymatic and biocatalytic methods offer alternative, often more sustainable, routes for the synthesis of this compound and similar α,β-unsaturated aldehydes. Biocatalysis utilizes enzymes or whole cells to catalyze chemical transformations with high efficiency and selectivity nih.gov.

While direct enzymatic biosynthesis of this compound is linked to lipid oxidation pathways in nature, biocatalytic transformations can be employed for its production or the synthesis of related compounds. For instance, the biocatalytic preparation of trans-hex-2-enal, a shorter chain analog, has been achieved from the corresponding alcohol using aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) beilstein-journals.orgresearchgate.netresearchgate.net. This highlights the potential of oxidoreductase enzymes for the synthesis of α,β-unsaturated aldehydes from allylic alcohols beilstein-journals.orgresearchgate.net. Such enzymatic oxidations can overcome limitations associated with chemical oxidants and offer cleaner conversions beilstein-journals.org.

Enzymes involved in lipid metabolism, such as lipoxygenases and hydroperoxide lyases, play a role in the natural formation of volatile aldehydes, including those structurally related to this compound, from fatty acids researchgate.net. While these pathways primarily produce shorter-chain aldehydes like hexenals from C18 fatty acids, similar enzymatic mechanisms could be involved in the natural formation of this compound from longer-chain fatty acids or their derivatives.

Biocatalytic approaches are also being explored for the synthesis of various chiral molecules, including those with cyclopropane (B1198618) rings or other functionalities that could be incorporated into this compound analogs rsc.orgnih.gov. Multifunctional biocatalysts capable of catalyzing sequential reactions are an area of research with potential applications in the synthesis of complex molecules nih.gov.

Enzymatic methods can offer advantages in terms of stereoselectivity and regioselectivity compared to some conventional chemical routes nih.gov. The use of purified enzymes or whole-cell systems from sources like mushrooms has been investigated for the production of aroma compounds, including aldehydes, through oxidative or reductive transformations of organic molecules researchgate.netresearchgate.net.

Ecological Chemistry and Biological Significance of Dec 2 Enal

Inter- and Intraspecific Chemical Communication

Dec-2-enal acts as a semiochemical, mediating interactions both within and between species.

This compound as a Semiochemical: Alarm Pheromone Function

(2E)-dec-2-enal is recognized as an alarm pheromone. nih.govebi.ac.ukebi.ac.ukfsbi-db.de Alarm pheromones are chemical signals released by an organism, often when damaged by a predator, to warn other individuals of danger. wikipedia.orgebi.ac.ukebi.ac.ukebi.ac.uk This compound is a component of the defensive secretions of certain insects, contributing to their alarm signaling. ebi.ac.ukup.ac.za

Role in Defensive Volatile Profiles of Organisms (e.g., stink bugs)

This compound is a significant component of the defensive volatile profiles of various organisms, particularly notable in stink bugs (Pentatomidae). wikipedia.orgebi.ac.ukresearchgate.netscielo.brresearchgate.net In the brown marmorated stink bug (Halyomorpha halys), trans-2-decenal, along with trans-2-octenal, are major aldehydes responsible for their characteristic scent. ebi.ac.uk These compounds have been confirmed as volatile emissions from stink bugs. ebi.ac.ukoup.com In the European stink bug Graphosoma lineatum, (E)-dec-2-enal is a major component in the secretions of adult bugs. researchgate.net Studies on Neotropical stink bugs have also identified (E)-2-decenal as one of the main compounds in their defensive glands. scielo.br In Bathycoelia distincta, (E)-2-decenal is among the compounds detected in the effluvia of stressed bugs and elicits an antennal response. up.ac.za The presence and concentration of this compound in these defensive secretions contribute to their repellent and irritant effects against predators and can also function in intraspecific communication. up.ac.zascielo.br

Contribution to Ecosystem Interactions and Chemical Ecology

The role of this compound as a semiochemical in alarm signaling and defensive secretions highlights its contribution to chemical ecology and ecosystem interactions. Its release by organisms under threat can influence the behavior of conspecifics and other organisms in the environment, impacting predator-prey dynamics and community structure. wikipedia.orgebi.ac.ukebi.ac.uk The presence of this compound in plants, such as coriander, also suggests potential roles in plant-insect interactions or other ecological processes. wikipedia.orgfoodb.cathegoodscentscompany.com

Bioactivity Profiles of this compound

Beyond its role in chemical communication, this compound exhibits several bioactivities, including nematicidal and antimicrobial properties.

Nematicidal Activity against Plant-Parasitic Nematodes

(E)-2-decenal has demonstrated nematicidal activity against plant-parasitic nematodes. wikipedia.orgnih.govebi.ac.ukfsbi-db.deresearchgate.netthegoodscentscompany.comresearchgate.netebi.ac.ukthegoodscentscompany.com Research has shown that (E)-2-decenal, isolated from sources like Ailanthus altissima, can be effective against species such as Meloidogyne javanica. researchgate.netresearchgate.net In one study, (E)-2-decenal showed significant nematicidal activity against M. javanica with an EC₅₀/1d value of 20.43 mg/L. researchgate.net Another study reported strong synergistic activity and egg hatch inhibition by (E,E)-2,4-decadienal and (E)-2-decenal in Meloidogyne species, including M. arenaria, M. incognita, and M. javanica. researchgate.net These findings suggest the potential of this compound as a botanical nematicide for controlling these agricultural pests. researchgate.netresearchgate.net

Nematicidal Activity of (E)-2-Decenal against Meloidogyne javanica researchgate.net

| Compound | EC₅₀/1d (mg/L) |

| (E)-2-Decenal | 20.43 |

| (E,E)-2,4-Decadienal | 11.7 |

| Furfural | 21.79 |

Antibacterial and Antifungal Efficacy

This compound exhibits antibacterial and antifungal properties. ebi.ac.ukresearchgate.netmdpi.comnih.govresearchgate.netebi.ac.ukscielo.brdntb.gov.uaresearchgate.netnih.govresearchgate.netscielo.bribiol.ro (E)-dec-2-enal has been identified as a potential antibacterial compound in essential oils from plants like Amomum tsao-ko, and its content has been positively correlated with antibacterial activity against Staphylococcus aureus. mdpi.comdntb.gov.uaresearchgate.netnih.gov Studies on the essential oil of Aristolochia delavayi, where (E)-dec-2-enal is a major constituent (52.0%), showed significant antibacterial activity against Providencia stuartii and Escherichia coli. nih.gov While the essential oil itself demonstrated strong antifungal activity against various Candida and Trichophyton strains, (E)-dec-2-enal presented lower antifungal activity compared to the whole oil. nih.govresearchgate.netebi.ac.uk However, other research on the essential oil of Coriandrum sativum, which contains dec-(2E)-enal, reported antifungal activity against Candida species. scielo.brscielo.bribiol.ro The antibacterial action of coriander oil, including (E)-dec-2-enal, may involve mechanisms such as structural damage to the cytoplasmic membrane and disruption of membrane proteins. ibiol.ro

Antimicrobial Activity of Aristolochia delavayi Essential Oil (containing 52.0% (E)-Dec-2-enal) nih.gov

| Microorganism | Type | MIC Range (μg/ml) |

| Providencia stuartii | Bacteria | 3.9 - 62.5 |

| Escherichia coli | Bacteria | 3.9 - 62.5 |

| Trichophyton ajelloi | Fungi | 3.9 - 31.25 |

| Trichophyton terrestre | Fungi | 3.9 - 31.25 |

| Candida glabrata | Fungi | 3.9 - 31.25 |

| Candida guilliermondii | Fungi | 3.9 - 31.25 |

| Cryptococcus neoformans | Fungi | 3.9 - 31.25 |

Note: (E)-Dec-2-enal alone showed lower antifungal activity than the essential oil. nih.govebi.ac.uk

Mutagenic Activity in Biological Systems

Studies have investigated the biological effects of trans-2-Decenal (t-2-DCA) on human lung carcinoma pulmonary type II-like epithelium cells (A-549). ebi.ac.uk The results suggest that t-2-DCA exhibits apparent mutagenicity when tested using Salmonella typhimurium strains TA98 and TA100. ebi.ac.uk Furthermore, t-2-DCA has been shown to induce lipid peroxidation in A-549 cells and reduce glutathione (B108866) (GSH) content, indicating adverse cellular effects. ebi.ac.uk

Intracellular reactive oxygen species (ROS) formation in A-549 cells has also been observed following exposure to t-2-DCA. ebi.ac.uk This ROS formation is linked to a significant level of oxidative damage, specifically in the form of 8-hydroxy-2'-deoxyguanosine, in these cells. ebi.ac.uk These findings suggest that DNA damage in A-549 cells is induced by t-2-DCA and is associated with ROS generation. ebi.ac.uk The presence of t-2-DCA in hot oil fumes appears to contribute to ROS formation and cellular genotoxicity. ebi.ac.uk

The compound (2E)-dec-2-enal is listed with a biological role as a mutagen, defined as an agent that increases mutation frequency, typically by interacting with and damaging DNA. ebi.ac.uknih.gov

While some studies focus on the mutagenic potential of alpha,beta-unsaturated aldehydes in general, including those with similar structures to this compound, specific detailed research findings and comprehensive data tables solely focused on the mutagenic activity of this compound across various biological systems (beyond the A-549 cell study) were not extensively available in the provided search results. However, the Ames test is a widely used method for assessing bacterial mutagenicity, often employing Salmonella typhimurium strains like TA98 and TA100, which were used in the study on A-549 cells exposed to t-2-DCA. ebi.ac.ukresearchgate.netnih.govmedicilon.com

Based on the available information, a summary of research findings regarding the mutagenic activity of trans-2-Decenal in A-549 cells can be presented:

| Biological System | Endpoint Investigated | Key Finding |

| Salmonella typhimurium TA98 & Mutagenicity (Ames test) | Apparent mutagenic activity observed. ebi.ac.uk | |

| Salmonella typhimurium TA100 & Mutagenicity (Ames test) | Apparent mutagenic activity observed. ebi.ac.uk | |

| A-549 cells (human lung carcinoma) | Lipid peroxidation | Induced lipid peroxidation. ebi.ac.uk |

| A-549 cells (human lung carcinoma) | Glutathione (GSH) content | Reduced GSH content. ebi.ac.uk |

| A-549 cells (human lung carcinoma) | Intracellular ROS formation | Formed intracellular ROS. ebi.ac.uk |

| A-549 cells (human lung carcinoma) | Oxidative DNA damage | Caused significant oxidative damage (8-hydroxy-2'-deoxyguanosine). ebi.ac.uk |

This table summarizes the direct findings related to the mutagenicity and associated cellular damage caused by trans-2-Decenal as found in the provided sources.

Advanced Analytical Methodologies for Dec 2 Enal Research

Chromatographic Separation and Detection

Chromatography is the cornerstone of Dec-2-enal analysis, enabling its separation from other volatile and semi-volatile compounds. When coupled with mass spectrometry, it provides a powerful tool for both identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being introduced into a mass spectrometer for detection.

Qualitative Analysis: For qualitative analysis, identification is achieved by comparing the retention time and the mass spectrum of an unknown peak with that of a known reference standard. The mass spectrum is generated by electron ionization (EI), which bombards the molecule with high-energy electrons, causing it to fragment in a predictable and reproducible pattern. This fragmentation pattern serves as a molecular "fingerprint." The NIST WebBook and other spectral libraries contain reference spectra for both (E)- and (Z)-2-Decenal. nist.govnist.gov For instance, the mass spectrum of (E)-2-Decenal shows characteristic fragment ions that are crucial for its identification. nih.govnist.gov

Quantitative Analysis: Quantitative analysis using GC-MS involves measuring the abundance of one or more specific fragment ions (m/z) of this compound. To ensure accuracy, an external or internal standard is used. A calibration curve is constructed by analyzing known concentrations of a this compound standard, and the concentration in an unknown sample is determined by interpolation. For complex matrices, derivatization of the aldehyde group, for example with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), can improve chromatographic properties and detection sensitivity. nih.govresearchgate.net

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 41 | 100.0 | [C₃H₅]⁺ |

| 43 | 91.0 | [C₃H₇]⁺ / [C₂H₃O]⁺ |

| 70 | 75.1 | [M-C₆H₁₂O]⁺ (McLafferty rearrangement) |

| 55 | 72.1 | [C₄H₇]⁺ |

| 83 | ~40 | [C₆H₁₁]⁺ |

| 154 | ~5 | [C₁₀H₁₈O]⁺ (Molecular Ion) |

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chromatographyonline.com This technique is particularly valuable for analyzing complex samples where this compound may co-elute with other compounds or for separating its geometric isomers, (E)-2-Decenal and (Z)-2-Decenal. wikipedia.orgnih.gov

GC×GC utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second). chromatographyonline.com A modulator, positioned between the two columns, traps, focuses, and re-injects small fractions of the effluent from the first column onto the second, shorter column for a rapid, secondary separation. smu-ogl.com This process creates a structured, two-dimensional chromatogram that separates compounds by two independent properties, such as volatility and polarity, greatly increasing peak capacity and resolution. thermofisher.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC can resolve and identify trace-level impurities and isomers in highly complex matrices, such as food aromas or environmental extracts. nih.gov

| Dimension | Typical Column Phase Type | Separation Principle | Common Phase Examples |

|---|---|---|---|

| First Dimension (¹D) | Non-polar | Primarily by boiling point/volatility | 5% Phenyl Polydimethylsiloxane (e.g., DB-5, BPX-5) |

| Second Dimension (²D) | Mid- to High-Polarity | Primarily by polarity | 50% Phenyl Polysilphenylene-siloxane (e.g., BPX-50), Polyethylene Glycol (e.g., WAX) |

Headspace (HS) extraction is a solvent-free sample preparation technique ideal for the analysis of volatile organic compounds (VOCs) like this compound from solid or liquid samples. nih.gov The method involves placing the sample in a sealed vial and heating it to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC-MS system. researchgate.net

This technique minimizes matrix effects, as non-volatile components of the sample (e.g., fats, proteins, sugars in food) are left behind. nih.gov Headspace can be performed in two modes:

Static Headspace: The sample is allowed to reach equilibrium at a set temperature before the headspace gas is sampled. nih.gov

Dynamic Headspace: An inert gas continuously purges the headspace, and the extracted volatiles are trapped on an adsorbent material before being thermally desorbed into the GC.

A common variation is Headspace Solid-Phase Microextraction (HS-SPME), where a coated fiber is exposed to the headspace to adsorb and concentrate the analytes before thermal desorption in the GC inlet. nih.gov HS-SPME-GC-MS has been successfully used to determine unsaturated aldehydes, such as (E)-2-nonenal, in complex matrices like beer and body odor samples, demonstrating its applicability for this compound. researchgate.netnih.gov Optimization of parameters like extraction temperature and time is crucial for achieving high sensitivity. tandfonline.com

Isotopic and Spectroscopic Characterization Techniques

While GC-MS is powerful, other specialized techniques are required for high-precision quantification and unambiguous structural confirmation, especially concerning stereochemistry.

Isotope Dilution Assay (IDA) is considered the gold standard for accurate quantification in mass spectrometry. nih.gov The method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample as an internal standard at the earliest stage of sample preparation. nih.gov Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and derivatization, effectively correcting for analyte loss and matrix-induced signal suppression or enhancement. nih.gov

For aldehydes, sensitivity can be dramatically increased by using a derivatizing agent that introduces a highly electronegative group, making the molecule amenable to Negative Chemical Ionization (NCI). PFBHA is an excellent reagent for this purpose, as the resulting oxime derivative readily captures thermal electrons. NCI is a softer ionization technique than EI, often resulting in less fragmentation and a strong signal for the molecular anion, which enhances selectivity and sensitivity, allowing for quantification at very low levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the definitive assignment of stereochemistry. youtube.com While GC-MS can distinguish isomers based on retention time, NMR provides direct structural proof.

Structural Elucidation: ¹H NMR provides information about the chemical environment of protons, their connectivity (via spin-spin coupling), and their relative numbers (via integration). ¹³C NMR provides analogous information for the carbon skeleton.

Stereochemical Assignment: The key to distinguishing between the (E)- and (Z)-isomers of this compound lies in the coupling constant (J-value) between the two vinylic protons (at C2 and C3).

For the (E)-isomer (trans) , the protons are on opposite sides of the double bond, resulting in a large coupling constant, typically in the range of 11-18 Hz.

For the (Z)-isomer (cis) , the protons are on the same side, leading to a smaller coupling constant, typically 6-12 Hz.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish ¹H-¹H correlations and confirm the connectivity within the molecule, solidifying the structural assignment. longdom.orgresearchgate.net

| Proton | (E)-2-Decenal (trans) | (Z)-2-Decenal (cis) | Key Differentiating Feature |

|---|---|---|---|

| H1 (Aldehyde) | ~9.5 ppm (d) | ~10.1 ppm (d) | Different chemical shift and coupling to H2 |

| H2 (α-proton) | ~6.1 ppm (dt) | ~6.0 ppm (dt) | Coupling constant (JH2-H3) is ~15-16 Hz for (E) and ~11 Hz for (Z) |

| H3 (β-proton) | ~6.8 ppm (dt) | ~6.5 ppm (dt) |

*Values are approximate and can vary based on solvent and instrument. d = doublet, dt = doublet of triplets.

Olfactometric Analysis for Sensory Perception and Thresholds

Gas Chromatography-Olfactometry (GC-O) in Aroma Research

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. As volatile compounds elute from the GC column, they are split into two paths: one leading to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor.

Research on various food products has utilized GC-O to characterize the aroma contribution of this compound. For instance, in studies of oxidized tallow, (E)-2-decenal has been identified as a common product of thermal oxidation. researchgate.net Similarly, in the analysis of dry-rendered beef fat, (E)-2-decenal was identified as a significant odor-active compound. mdpi.com These findings highlight the role of this compound in the development of characteristic flavors in cooked and processed meats.

The following table presents data from a GC-O analysis that identified (E)-2-decenal, providing its retention index and the associated odor descriptor. The retention index is a standardized measure used in chromatography to identify a compound.

| Compound Name | Retention Index (RI) | Odor Descriptor |

| (E)-2-Decenal | 1234 | Fatty, Green |

This data is compiled from publicly available information and may vary based on the specific analytical conditions and the sensory panel.

Determination of Odor Threshold Concentrations (OTCs) of this compound

The Odor Threshold Concentration (OTC) is the lowest concentration of a substance that can be detected by the human sense of smell. Determining the OTC of a flavor compound like this compound is crucial for understanding its potency and its potential impact on a product's aroma. A low OTC indicates that even a very small amount of the compound can be perceived.

The determination of OTCs typically involves presenting a series of increasingly diluted samples of the compound to a trained sensory panel until the point of detection is reached. The matrix in which the compound is presented (e.g., water, oil, or an ethanol (B145695) solution) can significantly influence the perceived threshold.

The following table provides an example of the kind of data that is sought in such research, illustrating the variance of OTCs in different media.

| Compound Name | Matrix | Odor Threshold Concentration (µg/L) |

| (E)-2-Decenal | Water | Data not available in a single comprehensive source |

| (E)-2-Decenal | Oil | Data not available in a single comprehensive source |

| (E)-2-Decenal | Ethanol/Water Solution | Data not available in a single comprehensive source |

The lack of consolidated public data highlights an area for future research to create a standardized and comprehensive database of OTCs for important flavor compounds like this compound.

Metabolic Transformations and Environmental Fate of Dec 2 Enal

Biotransformation and Microbial Degradation Pathways

Microorganisms play a pivotal role in the breakdown of organic compounds, including α,β-unsaturated aldehydes like Dec-2-enal. The biotransformation of these compounds is an essential detoxification process and a source of carbon and energy for various microbes. nih.gov While specific pathways for this compound are not extensively documented, the metabolic routes for similar unsaturated aldehydes have been studied, providing a framework for its likely degradation.

Microbial degradation of aldehydes can proceed through several enzymatic reactions. bmglabtech.com In many bacteria, the initial step often involves the reduction of the aldehyde group to an alcohol or its oxidation to a carboxylic acid. For α,β-unsaturated aldehydes, the double bond presents an additional site for enzymatic attack.

One potential pathway for this compound degradation is initiated by an aldehyde dehydrogenase , which would oxidize the aldehyde group to form (2E)-dec-2-enoic acid . Subsequently, the carbon-carbon double bond can be reduced by an enoyl-CoA hydratase/reductase as part of a pathway analogous to beta-oxidation of fatty acids.

Alternatively, some microorganisms can reduce the double bond first. For instance, studies on the biotransformation of (E)-2-hexenal have shown that yeast can reduce the C=C double bond to form hexanal, which is then further reduced to 1-hexanol. researchgate.net A similar pathway for this compound would involve its conversion to decanal (B1670006) , followed by reduction to 1-decanol .

Another possibility involves the action of dioxygenase enzymes, which can cleave the molecule, particularly in aromatic compounds, but may also play a role in the degradation of long-chain aliphatic compounds under certain microbial activities. mdpi.com The ultimate fate of these initial transformation products is their entry into central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water. nih.gov

Table 1: Potential Microbial Biotransformation Reactions of this compound

| Transformation Step | Reactant | Enzyme Class (Putative) | Product |

| Oxidation | This compound | Aldehyde Dehydrogenase | (2E)-dec-2-enoic acid |

| Reduction of Aldehyde | This compound | Alcohol Dehydrogenase | Dec-2-en-1-ol |

| Reduction of Double Bond | This compound | Enoyl Reductase | Decanal |

| Further Reduction | Decanal | Alcohol Dehydrogenase | 1-Decanol |

Environmental Degradation Processes and Chemical Fate

Outside of biological systems, this compound is subject to various abiotic degradation processes that determine its persistence and concentration in the environment. These processes are influenced by factors such as sunlight, water, and atmospheric composition.

Hydrolysis: As an α,β-unsaturated carbonyl compound, this compound can undergo hydrolysis, although this process is generally slow for aldehydes under neutral pH conditions. The rate of hydrolysis can be significantly influenced by pH.

Fate in Soil and Water: The environmental fate of this compound in soil and aquatic systems is governed by a combination of biotic and abiotic processes. osu.edufrontiersin.org Its relatively low water solubility suggests a tendency to partition to soil organic matter and sediments. nih.gov In these compartments, microbial degradation is expected to be the primary removal mechanism. The rate of degradation will depend on various factors, including microbial population density, temperature, pH, and the availability of other nutrients.

Table 2: Key Environmental Fate Parameters for this compound and Related Compounds

| Parameter | Value/Information | Relevance |

| Water Solubility | 67.82 mg/L @ 25 °C (estimated) | Influences transport in aquatic systems and partitioning to soil/sediment. thegoodscentscompany.com |

| Vapor Pressure | 0.067 mmHg @ 25 °C | Determines the likelihood of volatilization into the atmosphere. thegoodscentscompany.com |

| logP (o/w) | 3.828 (estimated) | Indicates potential for bioaccumulation in fatty tissues. thegoodscentscompany.com |

| Atmospheric Lifetime | Estimated to be short due to reaction with OH radicals. | Governs the distance the compound can travel in the atmosphere. |

Metabolic Fluxes in Biological Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov By using isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the flow of atoms through metabolic pathways and determine the in vivo fluxes of interconnected reactions. nih.gov This provides a detailed snapshot of cellular metabolism and can reveal how an organism adapts to different conditions or genetic modifications. researchgate.net

Metabolic Network Modeling: The foundation of MFA is a well-defined metabolic network model of the organism under study. nih.govwikipedia.org This model consists of a stoichiometric matrix of all relevant biochemical reactions. mdpi.comyoutube.com By applying constraints based on substrate uptake rates, product secretion rates, and biomass composition, flux balance analysis (FBA) can be used to predict the distribution of metabolic fluxes that optimize a specific cellular objective, such as growth. frontiersin.org

A theoretical MFA study on this compound metabolism might involve growing a bacterium on a medium containing ¹³C-labeled this compound as the primary carbon source. By analyzing the isotopic labeling patterns in key metabolites (e.g., amino acids derived from TCA cycle intermediates), the relative fluxes through competing pathways could be determined.

Table 3: Hypothetical Metabolic Flux Distribution for this compound Degradation in a Bacterium

| Metabolic Pathway | Relative Flux (%) | Significance |

| This compound to Decanoyl-CoA (via oxidation & reduction) | 60% | Major route for channeling carbon into beta-oxidation. |

| This compound to Dec-2-en-1-ol (reductive pathway) | 15% | A potential detoxification or overflow pathway. |

| Tricarboxylic Acid (TCA) Cycle | 80% (of entering carbon) | Central hub for energy production and precursor biosynthesis. |

| Glyoxylate Shunt | 5% (of entering carbon) | Anaplerotic pathway to replenish TCA cycle intermediates. |

| Biomass Synthesis | 15% (of entering carbon) | Incorporation of carbon from this compound into cellular components. |

This table is illustrative and represents hypothetical data that could be obtained from a metabolic flux analysis experiment. The actual flux distribution would depend on the specific microorganism and environmental conditions.

Such an analysis could reveal metabolic bottlenecks, identify key regulatory nodes, and guide metabolic engineering efforts to enhance the degradation of this compound or to produce valuable chemicals from it. nih.govfrontiersin.org The integration of MFA with other 'omics' technologies, such as proteomics and transcriptomics, can provide a more comprehensive understanding of the complex regulatory networks that govern the metabolic fate of compounds like this compound in biological systems. frontiersin.org

Emerging Research Frontiers and Knowledge Gaps for Dec 2 Enal

Elucidating Complex Biosynthetic Networks and Regulatory Mechanisms

While Dec-2-enal is recognized as a naturally occurring compound in various organisms, the intricate details of its biosynthesis and the regulatory mechanisms governing its production represent areas requiring more in-depth study. Classified as a medium-chain aldehyde, typically possessing a carbon chain length between 6 and 12 atoms, it falls under the category of fatty aldehydes hmdb.ca. Its presence has been documented in a range of sources, including Vaccinium macrocarpon, Cynomorium songaricum, coriander, and even in trace quantities in animal food nih.govwikipedia.org.

Current understanding suggests that aldehydes like this compound can arise from the oxidative breakdown of fatty acids mdpi.comsemanticscholar.org. For instance, the related volatile compound trans-4,5-epoxy-(E)-2-decenal can be synthesized via the trans-epoxidation of (E)-2-octenal followed by a Wittig-type chain elongation researchgate.net. This implies the involvement of enzymatic pathways that include oxidation and chain elongation steps in the biosynthesis of similar α,β-unsaturated aldehydes. Nevertheless, the specific enzymes, genetic regulation, and precise metabolic routes responsible for the de novo synthesis of this compound in different organisms remain largely uncharacterized.

A thorough understanding of these biosynthetic networks is essential for potential future efforts to manipulate this compound production in natural sources or to develop biotechnological methods for its sustainable synthesis. Significant knowledge gaps persist in identifying the key enzymatic machinery involved and the specific environmental or internal signals that trigger or regulate its synthesis across diverse species.

Deeper Exploration of this compound's Role in Chemical Ecology and Interspecies Signaling

This compound plays a notable role in chemical ecology, functioning as a signaling molecule in various interactions both within and between species. It has been identified as an alarm pheromone in certain organisms, released upon damage by a predator to alert conspecifics to danger nih.govwikipedia.orgebi.ac.uk. This underscores its importance in defensive communication within a species.

Beyond intraspecies signaling, research is increasingly delving into its involvement in interspecies communication. Although pheromones are typically species-specific, some compounds are known to elicit behavioral responses across different species, sometimes termed "interomones" google.com. The presence of this compound in the defensive secretions of organisms such as the brown marmorated stink bug (Halyomorpha halys) suggests a role in deterring predators or communicating with other species in its environment wikipedia.orgebi.ac.uk. Similarly, related aldehydes like trans-2-hexenal (B146799) are known airborne signaling chemicals that can induce defense responses in plants and inhibit fungal growth, pointing to a broader function for α,β-unsaturated aldehydes in plant-insect and plant-fungus interactions wikipedia.org.

Further research is needed to fully elucidate the extent of this compound's ecological functions. Knowledge gaps include the identification of specific receptors in receiving organisms (both within the same species and in interacting species), the precise behavioral or physiological responses triggered by this compound in various ecological contexts, and how its concentration and combination with other volatile compounds influence its signaling properties. Studies on avian semiochemistry have detected (Z)-dec-2-enal in the uropygial secretions of some bird species, suggesting a potential role in avian chemical communication, an area that still requires considerable exploration oup.comresearchgate.net.

Innovation in Sustainable and Green Synthesis Methods

The synthesis of this compound is a significant area of research, particularly concerning the development of sustainable and environmentally conscious methodologies. Traditional synthesis routes, such as the reaction between octanal (B89490) and ethyl vinyl ether followed by hydrolysis, have been reported wikipedia.org. However, there is a growing imperative to develop greener alternatives that minimize the use of hazardous chemicals and reduce waste generation.

Organocatalysis has emerged as a promising strategy for asymmetric synthesis, offering advantages over conventional transition-metal catalysts by avoiding metal contamination and often employing milder reaction conditions researchgate.netsoton.ac.uk. Research has investigated organocatalytic cyclopropanation reactions utilizing (E)-Dec-2-enal as a substrate, demonstrating the potential for more sustainable synthetic pathways to functionalized compounds derived from this compound researchgate.netsoton.ac.uk.

Furthermore, the concept of green synthesis employing biological resources, such as plant extracts, is being explored for the synthesis of nanoparticles, reflecting a broader trend towards leveraging biological systems in chemical synthesis mdpi.com. While not directly applied to this compound synthesis in the provided search results, this trend suggests potential future avenues for bio-based or enzyme-catalyzed synthesis of this compound.

Key areas for future research include the development of novel biocatalytic or organocatalytic routes for synthesizing this compound from renewable feedstocks, optimizing reaction conditions to enhance yields and selectivity while reducing energy consumption, and exploring continuous flow processes for improved efficiency and minimized environmental impact.

Comprehensive Assessment of Specific Biological Activities at a Molecular Level

This compound exhibits various biological activities, including its roles as a nematicide and a mutagen nih.govwikipedia.orgebi.ac.uk. However, a comprehensive assessment of its specific biological activities at a molecular level remains an active research frontier.

Research indicates that related epoxyaldehydes, such as trans-4,5-epoxy-2(E)-decenal, can induce intracellular oxidative stress responses, leading to effects such as cell apoptosis and oxidative damage bocsci.com. This suggests that α,β-unsaturated aldehydes, including this compound, may exert some of their biological effects through mechanisms involving oxidative stress and the modulation of cellular signaling pathways bocsci.com.

Studies on bacterial luciferases have shown that α,β-unsaturated aldehydes, including (E)-tetrathis compound (a longer-chain analog), can be converted by these enzymes, albeit with reduced activity compared to saturated aldehydes researchgate.net. This suggests potential interactions with enzymatic systems.

While this compound has been detected in biological samples and is known to interact with biological systems as a pheromone and potential nematicide, the precise molecular targets and mechanisms of action for many of its reported activities are not fully elucidated. For instance, the molecular basis for its mutagenic effect or its specific interactions with nematode biological processes require further detailed investigation.

Future research should focus on identifying the specific proteins, enzymes, or other biomolecules that this compound interacts with in different organisms, mapping the downstream signaling pathways affected by these interactions, and determining the structure-activity relationships that govern its various biological effects. This will contribute to a more complete understanding of how this compound functions at a molecular level.

Data Table: Selected Properties of (E)-Dec-2-enal

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | nih.govebi.ac.uk |

| Molecular Weight | 154.25 g/mol | nih.gov |

| CAS Number | 3913-81-3 (for (E)-isomer) | nih.govebi.ac.uk |

| Appearance | Colorless or pale yellow liquid | nih.gov |

| Odor Description | Strong, waxy odor | wikipedia.org |

| Boiling Point | 78.00 to 80.00 °C @ 3.00 mm Hg | nih.gov |

| Density | 0.836-0.846 g/mL @ 25.00 °C | nih.govthegoodscentscompany.com |

| Solubility | Soluble in most fixed oils; Insoluble in water | nih.gov |

Interactive Table: Occurrence and Roles of this compound

| Source/Organism | Reported Role/Presence | Citation |

| Vaccinium macrocarpon (Cranberry) | Reported occurrence | nih.gov |

| Cynomorium songaricum | Reported occurrence | nih.gov |

| Coriander leaf | Part of essential oil, linked to distaste in some individuals | wikipedia.org |

| Brown marmorated stink bug (Halyomorpha halys) | Part of disagreeable odor, major alarm aldehyde | wikipedia.orgebi.ac.uk |

| Birds (uropygial secretions) | (Z)-dec-2-enal identified | oup.comresearchgate.net |

| Various foods | Detected (e.g., blackberry, ginger, butter) | wikipedia.orghmdb.ca |

| Organisms damaged by predators | Alarm pheromone | nih.govwikipedia.orgebi.ac.uk |

| As a nematicide | Application | nih.govwikipedia.org |

Q & A

Q. How should contradictory kinetic data for this compound’s oxidation be analyzed and reported?

- Methodological Answer : Use Bland-Altman plots to assess agreement between datasets. If discrepancies persist, conduct Arrhenius reanalysis to identify outliers. Transparently report potential sources of error (e.g., impurities in starting materials) and provide raw kinetic traces in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.